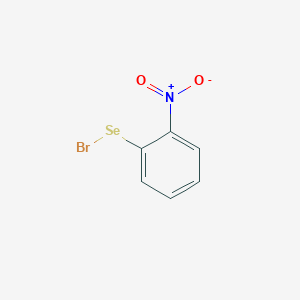

2-Nitrobenzene-1-selenenyl bromide

Description

2-Nitrobenzene-1-selenenyl bromide is an aromatic organoselenium compound featuring a nitro group (-NO₂) at the ortho position (C2) and a selenenyl bromide (-SeBr) moiety at the para position (C1) of the benzene ring. This structure confers unique electrophilic and catalytic properties due to selenium’s polarizable nature and the electron-withdrawing nitro group.

Properties

CAS No. |

56790-58-0 |

|---|---|

Molecular Formula |

C6H4BrNO2Se |

Molecular Weight |

280.98 g/mol |

IUPAC Name |

(2-nitrophenyl) selenohypobromite |

InChI |

InChI=1S/C6H4BrNO2Se/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H |

InChI Key |

DYLUULMXLODVPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])[Se]Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzene Derivatives

Nitrobenzene (C₆H₅NO₂)

- Structure : A benzene ring with a single nitro group.

- Reactivity : Acts as an electron-deficient aromatic system, participating in electrophilic substitution reactions (e.g., nitration, sulfonation).

- Applications : Solvent, precursor for aniline production.

- Key Difference : Lacks selenium and bromide, limiting its utility in redox or coordination chemistry compared to 2-nitrobenzene-1-selenenyl bromide .

Nitroanilines (e.g., 2-Nitroaniline, C₆H₆N₂O₂)

- Structure : Benzene with nitro and amine (-NH₂) groups.

- Reactivity : The -NH₂ group activates the ring for electrophilic substitution, contrasting with the deactivating -SeBr in 2-nitrobenzene-1-selenenyl bromide.

- Applications : Dye intermediates, corrosion inhibitors.

Selenium-Containing Aromatics

Benzoselenophenes (e.g., C₈H₆Se)

- Structure : Selenium fused into a bicyclic aromatic system.

- Reactivity : Participates in photochemical reactions and charge-transfer complexes.

- Applications : Organic semiconductors, photovoltaic materials.

Brominated Organics

Methyl Bromide (CH₃Br)

- Structure : Simple alkyl bromide.

- Reactivity : Volatile alkylating agent with acute toxicity.

- Applications : Historical use as a pesticide (phased out due to ozone depletion).

- Key Difference : The aromatic nitro-selenium framework in 2-nitrobenzene-1-selenenyl bromide likely reduces volatility and alters toxicity profiles compared to alkyl bromides .

Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)

- Structure : Complex heterocyclic bromide with antitumor activity.

- Reactivity : Inhibits survivin protein expression (IC₅₀ = 0.54 nM in cancer cells).

- Applications : Investigational anticancer agent.

- Key Difference : While Sepantronium Bromide is bioactive, 2-nitrobenzene-1-selenenyl bromide’s simpler structure may favor synthetic or catalytic roles over direct therapeutic use .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.